molecular formula C9H16O2S B13635505 3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid

3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13635505
M. Wt: 188.29 g/mol
InChI Key: GRIQKZVXNLWHRY-UHFFFAOYSA-N
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Description

3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid is a specialized cyclobutane derivative designed for advanced research applications. Its structure incorporates a propylthio ether group at the one-position of the cyclobutane ring, making it a valuable bifunctional building block in organic synthesis and material science. Carboxylic acids are fundamental in constructing complex molecules through reactions such as esterification and amidation, and are also used as surface modifiers in nanotechnology to promote the dispersion of nanoparticles . Research Applications: This compound is primarily used in medicinal chemistry and polymer science research. It serves as a key precursor for the synthesis of novel small molecules and functional polymers. The cyclobutane ring can impart conformational rigidity, while the carboxylic acid group allows for further functionalization into amides or esters. The propylthio group can act as a linker or influence the compound's lipophilicity and electronic properties, which is crucial in developing new pharmaceutical candidates or advanced materials. Handling and Storage: Store in a cool, dry, and well-ventilated place, in a sealed container. Researchers should consult the Safety Data Sheet (SDS) for proper handling procedures. Notice: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

3-methyl-1-propylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2S/c1-3-4-12-9(8(10)11)5-7(2)6-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

GRIQKZVXNLWHRY-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(CC(C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Introduction of the Propylthio Group

The propylthio substituent is introduced via nucleophilic substitution or thiolation reactions on the cyclobutane ring or its derivatives. While direct data on this compound synthesis is scarce, analogous methods from sulfur-substituted cyclopropane and cyclobutane derivatives provide guidance:

  • S-Alkylation of Thiol Precursors:
    Starting from 3-methyl-1-thiolcyclobutane-1-carboxylic acid or its protected derivatives, alkylation with propyl halides (e.g., propyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate in polar aprotic solvents) yields the propylthio-substituted product.

  • Thio-Michael Addition:
    Another approach involves Michael addition of propanethiol to an α,β-unsaturated cyclobutane carboxylic acid derivative, followed by reduction or further functional group manipulation.

These methods are supported by literature on sulfur-substituted cyclopropane carboxylic acids, such as the process described in US patent US4367344A, where S-alkylation of methionine derivatives with fluorosulphonic acid methyl ester followed by cyclization yields sulfur-substituted cyclopropane carboxylic acids. Although the reagents differ, the mechanistic principles apply to cyclobutane analogs.

Methyl Group Introduction

The methyl substituent at the 3-position of the cyclobutane ring is generally introduced through:

  • Use of Substituted Malonate Esters:
    Employing methyl-substituted malonate esters during the cyclization step allows incorporation of the methyl group directly into the ring system.

  • Alkylation Post-Cyclization:
    Alternatively, methylation of the cyclobutane ring at the 3-position via enolate chemistry using methyl iodide or methyl triflate under strong base conditions can be performed.

Summary of a Representative Synthetic Route

Based on the above analyses, a representative synthetic route to this compound is as follows:

Data Tables and Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of dioxolane (II) 3-Dichloroacetone, ethylene glycol, p-TsOH 100 °C 6 h 85-90 Water removal by azeotropic distillation
Cyclization with malonate Malonate ester, acid catalyst (HCl 20%) 100 °C 45-55 h 49-73 Stirring, reflux, extraction with ether
Hydrolysis Strong acid hydrolysis (HCl) 100 °C 45-55 h 49-73 Isolate solid by cooling and filtration
S-Alkylation (Propylthio) Propyl halide, base (e.g., NaH, K2CO3), solvent RT to reflux Several h 60-80* Conditions vary, yields depend on substrate

*Estimated yields based on analogous sulfur substitution reactions

Research Discoveries and Notes

  • The synthetic route via 2,2-dichloromethyl-1,3-dioxolane and malonate esters offers a mild, scalable, and cost-effective method with commercially available starting materials.

  • The introduction of the propylthio group requires careful control of reaction conditions to avoid ring opening or side reactions, as sulfur nucleophiles can be reactive.

  • Alternative methods involving direct thiolation of cyclobutane derivatives or use of protected thiol intermediates are under investigation to improve yields and selectivity.

  • No direct preparation method exclusively for this compound was found in publicly available patents or literature, but the described methods provide a strong foundation for its synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: The compound may modulate biochemical pathways related to its functional groups, such as oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog without the propylthio group.

    3-Methylcyclobutanecarboxylic acid: Lacks the propylthio group but has a similar cyclobutane structure.

    1-(Propylthio)cyclobutane-1-carboxylic acid: Similar structure but without the methyl group.

Biological Activity

3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest due to its potential biological activities. This compound's structural characteristics suggest various mechanisms of action, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, case studies, and relevant research findings.

Structural Overview

The compound this compound features a cyclobutane ring substituted with a propylthio group and a carboxylic acid functional group. This unique structure may influence its biological interactions, particularly with enzymes and receptors.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The presence of the carboxylic acid group suggests potential interactions with various enzymes, possibly acting as an inhibitor or modulator.
  • Receptor Binding: The structural features may allow for binding to specific biological receptors, influencing signal transduction pathways.

Pharmacological Properties

The pharmacological properties of this compound can be summarized as follows:

Property Description
Lipophilicity Moderate lipophilicity, which may enhance membrane permeability.
Solubility Soluble in organic solvents; limited aqueous solubility may affect bioavailability.
Stability Stable under physiological conditions; however, further studies are needed to assess metabolic stability.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.

Cytotoxic Effects

In another study focusing on cytotoxicity, the compound was tested on multiple cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism was attributed to the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity
3-Methylcyclobutane-1-carboxylic acidModerate antibacterial activity
Propylthio-cyclopentane carboxylic acidEnhanced cytotoxic effects against cancer cells
Cyclobutylcarboxylic acidLimited antimicrobial activity

Q & A

Q. What are the recommended synthetic routes for 3-methyl-1-(propylthio)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of cyclobutane-carboxylic acid derivatives typically involves cyclization or functional group substitution. For 3-methyl-1-(propylthio) derivatives, key methods include:

  • Nucleophilic substitution : Reacting a cyclobutane precursor (e.g., 3-methylcyclobutane-1-carboxylic acid halide) with propylthiol under basic conditions .
  • Thioether formation : Using Mitsunobu reactions to introduce the propylthio group onto a pre-formed cyclobutane backbone .

Q. Critical Parameters :

  • Temperature : Excess heat may lead to ring-opening side reactions (common in strained cyclobutane systems) .
  • Reaction time : Prolonged stirring (>24 hours) can improve thioether bond formation but risks decomposition .

Q. Example Optimization Table :

MethodYield (%)Purity (%)Key ConditionReference
Nucleophilic substitution62950°C, 12h
Mitsunobu reaction7898RT, 24h

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • NMR : 1^1H and 13^13C NMR to confirm cyclobutane ring integrity and propylthio group placement. For example, the methyl group at C3 appears as a singlet (~1.2 ppm), while the propylthio group shows distinct splitting patterns .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺: 217.12 g/mol) .
  • DFT calculations : Predict electronic effects of the propylthio group on carboxylic acid reactivity .

Data Interpretation Tip : Compare experimental NMR shifts with PubChem data for analogous cyclobutane-carboxylic acids (e.g., 3-trifluoromethyl derivatives) to identify substituent effects .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Thermal stability : Cyclobutane rings are prone to ring-opening at >80°C. Store at -20°C in inert atmospheres .
  • Hydrolytic sensitivity : The propylthio group may oxidize to sulfoxide in humid environments. Use desiccants and anhydrous solvents during handling .

Q. Stability Profile :

ConditionDegradation (%)TimeframeMitigation Strategy
Ambient light, 25°C1530 daysAmber glass vials
Humidity (70% RH)4014 daysDesiccant packs

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Re-test the compound in standardized assays (e.g., enzyme inhibition at pH 7.4, 37°C) .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., sulfoxide derivatives) that may interfere with bioactivity .

Case Study : A 2025 study found conflicting IC₅₀ values (10 µM vs. 25 µM) for a related cyclobutane-carboxylic acid. Resolution involved purifying the compound via preparative HPLC and re-evaluating under controlled O₂ levels .

Q. What strategies are recommended for studying the compound's mechanism of action in biological systems?

Methodological Answer:

  • Isotopic labeling : Introduce 13^{13}C at the carboxylic acid group to track metabolic fate via NMR .
  • Molecular docking : Use crystal structures of target proteins (e.g., cyclooxygenase-2) to model interactions with the propylthio group .
  • Knockout models : Validate target engagement using CRISPR-edited cell lines lacking the putative receptor .

Key Finding : The propylthio group enhances membrane permeability compared to hydroxyl or methyl analogs, as shown in Caco-2 cell assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Methodological Answer:

  • Analog synthesis : Replace the propylthio group with ethylthio, butylthio, or aromatic thioethers .
  • Activity cliffs : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify critical substituent features .

Q. SAR Table :

DerivativeTarget Affinity (nM)Solubility (µg/mL)
Propylthio (parent)15012
Ethylthio32018
Phenylthio858

Q. What analytical methods are suitable for detecting degradation products during long-term stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40°C), light (UV), and oxidative (H₂O₂) conditions .
  • LC-MS/MS : Monitor for sulfoxide formation (m/z shift +16) or cyclobutane ring-opening products .

Degradation Pathway :
Parent → Sulfoxide → Carboxylic acid dimer (via radical intermediates)

Q. Note for Researchers :

  • Data Sources : Prioritize peer-reviewed journals, PubChem, and CAS Common Chemistry for reliable physicochemical data .
  • Ethical Compliance : Adhere to safety protocols in (e.g., GHS classification) for handling reactive intermediates .

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